molecular formula C14H19NS B14558510 N-Methyl-N-phenylcyclohexanecarbothioamide CAS No. 61821-49-6

N-Methyl-N-phenylcyclohexanecarbothioamide

Cat. No.: B14558510
CAS No.: 61821-49-6
M. Wt: 233.37 g/mol
InChI Key: DALKTPHLPIOCDR-UHFFFAOYSA-N
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Description

N-Methyl-N-phenylcyclohexanecarbothioamide is an organic compound that belongs to the class of thioamides It is characterized by the presence of a cyclohexane ring bonded to a carbothioamide group, with additional methyl and phenyl substituents attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-phenylcyclohexanecarbothioamide can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarbonyl chloride with N-methyl-N-phenylamine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-phenylcyclohexanecarbo-thioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Various nucleophiles can be used, and reactions are often conducted in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Compounds with different functional groups replacing the thioamide group

Scientific Research Applications

N-Methyl-N-phenylcyclohexanecarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Methyl-N-phenylcyclohexanecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-phenylthiourea: Similar structure but with a thiourea group instead of a thioamide group.

    N-Methyl-N-phenylcarbamothioamide: Similar structure but with a carbamothioamide group.

    N-Methyl-N-phenylcyclohexanecarboxamide: Similar structure but with a carboxamide group instead of a thioamide group.

Uniqueness

N-Methyl-N-phenylcyclohexanecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methyl and phenyl substituents on the nitrogen atom, along with the cyclohexane ring, provides a unique steric and electronic environment that influences its interactions with other molecules.

Properties

CAS No.

61821-49-6

Molecular Formula

C14H19NS

Molecular Weight

233.37 g/mol

IUPAC Name

N-methyl-N-phenylcyclohexanecarbothioamide

InChI

InChI=1S/C14H19NS/c1-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h3,6-7,10-12H,2,4-5,8-9H2,1H3

InChI Key

DALKTPHLPIOCDR-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=S)C2CCCCC2

Origin of Product

United States

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